molecular formula C13H14N4O5 B11053237 Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate

Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate

Cat. No.: B11053237
M. Wt: 306.27 g/mol
InChI Key: BDMFQGURURHCHV-UHFFFAOYSA-N
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Description

Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate is a complex organic compound with a unique structure that combines elements of oxazoles and purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate oxazole and purine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce more oxygenated derivatives, while reduction may yield more hydrogenated forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate is unique due to its specific combination of oxazole and purine structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N4O5

Molecular Weight

306.27 g/mol

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-7-yl)acetate

InChI

InChI=1S/C13H14N4O5/c1-4-21-8(18)5-7-6-17-9-10(14-12(17)22-7)15(2)13(20)16(3)11(9)19/h6H,4-5H2,1-3H3

InChI Key

BDMFQGURURHCHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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